Methyl 2-(5-fluoropyridin-3-yl)propanoate Methyl 2-(5-fluoropyridin-3-yl)propanoate
Brand Name: Vulcanchem
CAS No.: 1249872-73-8
VCID: VC2843299
InChI: InChI=1S/C9H10FNO2/c1-6(9(12)13-2)7-3-8(10)5-11-4-7/h3-6H,1-2H3
SMILES: CC(C1=CC(=CN=C1)F)C(=O)OC
Molecular Formula: C9H10FNO2
Molecular Weight: 183.18 g/mol

Methyl 2-(5-fluoropyridin-3-yl)propanoate

CAS No.: 1249872-73-8

Cat. No.: VC2843299

Molecular Formula: C9H10FNO2

Molecular Weight: 183.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(5-fluoropyridin-3-yl)propanoate - 1249872-73-8

Specification

CAS No. 1249872-73-8
Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
IUPAC Name methyl 2-(5-fluoropyridin-3-yl)propanoate
Standard InChI InChI=1S/C9H10FNO2/c1-6(9(12)13-2)7-3-8(10)5-11-4-7/h3-6H,1-2H3
Standard InChI Key MBCKTRRPLCQQRC-UHFFFAOYSA-N
SMILES CC(C1=CC(=CN=C1)F)C(=O)OC
Canonical SMILES CC(C1=CC(=CN=C1)F)C(=O)OC

Introduction

Chemical Properties and Structure

Basic Chemical Identity

Methyl 2-(5-fluoropyridin-3-yl)propanoate is identified by the CAS registry number 1249872-73-8. Its molecular formula is C9H10FNO2, corresponding to a molecular weight of 183.18 g/mol. The compound features a central pyridine ring with a fluorine atom at the 5-position, a propanoate group at the 3-position, and a methyl ester functionality.

Structural Characteristics

The structure of Methyl 2-(5-fluoropyridin-3-yl)propanoate consists of three main components: a 5-fluoropyridine ring, a propanoic acid backbone, and a methyl ester group. The fluorine atom on the pyridine ring significantly influences the electronic properties of the molecule, creating a more electron-deficient aromatic system compared to non-fluorinated analogs. This electronic effect can enhance the compound's interactions with biological targets and influence its reactivity in chemical transformations.

Physical and Chemical Properties

Table 1: Key Physical and Chemical Properties of Methyl 2-(5-fluoropyridin-3-yl)propanoate

PropertyValue
CAS Number1249872-73-8
Molecular FormulaC9H10FNO2
Molecular Weight183.18 g/mol
AppearanceNot specified in literature
SolubilityExpected to be soluble in organic solvents
Melting PointNot specified in literature
Boiling PointNot specified in literature

The compound's physical properties, such as solubility, are influenced by the presence of both polar functional groups (the ester and pyridine nitrogen) and lipophilic regions (the fluorinated aromatic ring). This balance of hydrophilic and lipophilic properties is particularly important for pharmaceutical applications, as it affects absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis Methods

General Synthetic Approaches

The synthesis of Methyl 2-(5-fluoropyridin-3-yl)propanoate typically involves the reaction of 5-fluoropyridin-3-ol with propanoic acid derivatives. This process involves a nucleophilic attack by the alcohol on the carbonyl carbon of the acid derivative, leading to the formation of the ester bond and subsequent elimination of water. The synthesis requires careful control of reaction conditions to ensure high yields and purity.

Reaction Conditions and Optimization

Optimal reaction conditions for the synthesis of Methyl 2-(5-fluoropyridin-3-yl)propanoate would typically include:

  • Selection of appropriate solvents that facilitate the reaction without interfering with the reactants or products.

  • Temperature control to enhance reaction rates while minimizing side reactions.

  • Use of catalysts or activating agents to improve yields and selectivity.

  • Purification methods tailored to the specific impurity profile of the synthesis.

These considerations are crucial for developing a robust and scalable synthesis process for this compound, particularly if it is to be used in pharmaceutical applications where high purity is essential.

Applications in Medicinal Chemistry

Structure-Activity Relationships

The relationship between the structure of Methyl 2-(5-fluoropyridin-3-yl)propanoate and its biological activities is a critical area of study. The fluorine atom at the 5-position of the pyridine ring can significantly influence:

  • Binding affinity to target proteins through electronic effects and hydrogen bonding.

  • Metabolic stability by blocking potential sites of oxidative metabolism.

  • Membrane permeability and distribution in biological systems.

  • Selectivity for specific biological targets over others.

Understanding these structure-activity relationships is essential for the rational design of derivatives with improved properties for specific therapeutic applications.

Biological Activities

Predicted Pharmacological Properties

Based on its structural features, Methyl 2-(5-fluoropyridin-3-yl)propanoate might exhibit the following pharmacological properties:

  • Moderate to high lipophilicity due to the fluorinated aromatic ring, potentially facilitating membrane permeability.

  • Metabolic stability enhanced by the fluorine substitution, which blocks potential sites of oxidative metabolism.

  • Potential for specific interactions with biological targets through the pyridine nitrogen and ester carbonyl.

  • Possible pro-drug properties, with the ester group serving as a hydrolyzable moiety to release an active acid form.

These predicted properties would need to be confirmed through experimental studies, including in vitro assays and animal models.

Chemical Transformations and Reactivity

Key Reactive Sites

Methyl 2-(5-fluoropyridin-3-yl)propanoate contains several reactive sites that can undergo various chemical transformations:

  • The ester group can undergo hydrolysis to form the corresponding carboxylic acid.

  • The α-carbon of the propanoate group can participate in alkylation or condensation reactions.

  • The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, with reactivity influenced by the electronegative fluorine substituent.

  • The methyl ester can be reduced to an alcohol or converted to other functional groups.

These reactive sites provide opportunities for the derivatization of the compound to generate analogs with modified properties.

Reported Chemical Transformations

Methyl 2-(5-fluoropyridin-3-yl)propanoate can participate in reactions such as hydrolysis, reduction, and further derivatization of the pyridine ring. These transformations are crucial for exploring its full potential in medicinal chemistry. Specific transformations might include:

  • Hydrolysis of the methyl ester to form 2-(5-fluoropyridin-3-yl)propanoic acid.

  • Reduction of the ester to form 2-(5-fluoropyridin-3-yl)propan-1-ol.

  • Amidation reactions to form various amide derivatives.

  • Functionalization of the pyridine ring through cross-coupling reactions.

Each of these transformations can lead to compounds with potentially different biological activities and physicochemical properties.

Comparison with Related Compounds

Structural Analogs

Methyl 2-(5-fluoropyridin-3-yl)propanoate shares structural similarities with several compounds used in medicinal chemistry. Comparing this compound with related structures provides insights into the influence of specific structural features on properties and activities.

Table 2: Comparison of Methyl 2-(5-fluoropyridin-3-yl)propanoate with Related Compounds

CompoundStructural DifferencesPotential Impact on Properties
Methyl 2-(pyridin-3-yl)propanoateLacks fluorine substitutionReduced metabolic stability, different electronic properties
Methyl 2-(5-chloropyridin-3-yl)propanoateChlorine instead of fluorineDifferent electronic effects, size, and lipophilicity
2-(5-fluoropyridin-3-yl)propanoic acidCarboxylic acid instead of methyl esterIncreased polarity, different pharmacokinetic properties
Ethyl 2-(5-fluoropyridin-3-yl)propanoateEthyl ester instead of methyl esterSlightly increased lipophilicity, different hydrolysis rate

These comparisons highlight how subtle structural modifications can significantly influence a compound's physicochemical properties and biological activities.

Functional Analogs

Functional analogs of Methyl 2-(5-fluoropyridin-3-yl)propanoate include compounds that share similar biological activities despite having different chemical structures. These analogs might target the same biological pathways or receptors through different structural motifs. Understanding these functional relationships can provide valuable insights for drug design and development.

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